molecular formula C60H105N23O11 B13382026 H-DL-Arg-DL-Lys-DL-Lys-DL-Tyr-DL-Lys-DL-Tyr-DL-Arg-DL-Arg-DL-Lys-NH2

H-DL-Arg-DL-Lys-DL-Lys-DL-Tyr-DL-Lys-DL-Tyr-DL-Arg-DL-Arg-DL-Lys-NH2

Cat. No.: B13382026
M. Wt: 1324.6 g/mol
InChI Key: JPOKAKNGULMYHZ-UHFFFAOYSA-N
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Description

The compound H-DL-Arg-DL-Lys-DL-Lys-DL-Tyr-DL-Lys-DL-Tyr-DL-Arg-DL-Arg-DL-Lys-NH2 is a synthetic peptide composed of alternating DL-arginine, DL-lysine, and DL-tyrosine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Lys-DL-Lys-DL-Tyr-DL-Lys-DL-Tyr-DL-Arg-DL-Arg-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.

Industrial Production Methods

For large-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Lys-DL-Lys-DL-Tyr-DL-Lys-DL-Tyr-DL-Arg-DL-Arg-DL-Lys-NH2: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of dityrosine.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

H-DL-Arg-DL-Lys-DL-Lys-DL-Tyr-DL-Lys-DL-Tyr-DL-Arg-DL-Arg-DL-Lys-NH2: has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in targeting specific receptors or enzymes.

    Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Lys-DL-Lys-DL-Tyr-DL-Lys-DL-Tyr-DL-Arg-DL-Arg-DL-Lys-NH2 depends on its interaction with specific molecular targets. The arginine and lysine residues can interact with negatively charged molecules, while the tyrosine residues can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Arg-DL-Lys-DL-Lys-DL-Tyr-DL-Lys-DL-Tyr-DL-Arg-DL-Arg-DL-Lys-OH: Similar structure but with a free carboxyl group at the C-terminus.

    H-DL-Arg-DL-Lys-DL-Lys-DL-Tyr-DL-Lys-DL-Tyr-DL-Arg-DL-Arg-DL-Lys-OMe: Similar structure but with a methyl ester at the C-terminus.

Uniqueness

The uniqueness of H-DL-Arg-DL-Lys-DL-Lys-DL-Tyr-DL-Lys-DL-Tyr-DL-Arg-DL-Arg-DL-Lys-NH2 lies in its specific sequence and the presence of alternating DL-amino acids, which can confer unique structural and functional properties compared to peptides composed solely of L-amino acids.

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H105N23O11/c61-27-5-1-13-41(49(66)86)76-51(88)45(17-10-32-74-59(69)70)79-53(90)46(18-11-33-75-60(71)72)81-57(94)48(35-37-21-25-39(85)26-22-37)83-55(92)44(16-4-8-30-64)80-56(93)47(34-36-19-23-38(84)24-20-36)82-54(91)43(15-3-7-29-63)78-52(89)42(14-2-6-28-62)77-50(87)40(65)12-9-31-73-58(67)68/h19-26,40-48,84-85H,1-18,27-35,61-65H2,(H2,66,86)(H,76,88)(H,77,87)(H,78,89)(H,79,90)(H,80,93)(H,81,94)(H,82,91)(H,83,92)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOKAKNGULMYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H105N23O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1324.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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